molecular formula C14H17N3O4S B2668112 3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 690249-66-2

3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

Cat. No.: B2668112
CAS No.: 690249-66-2
M. Wt: 323.37
InChI Key: OQSFXWHBRQEOFN-UHFFFAOYSA-N
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Description

3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a synthetic intermediate belonging to the class of 1,2,4-triazole-3-thione derivatives, a group of heterocyclic compounds renowned for their diverse biological activities and significant research value in medicinal chemistry and drug discovery . The core 1,2,4-triazole-3-thione structure is a privileged scaffold in pharmaceutical development, featured in several FDA-approved drugs, and is known for its strong binding affinity to various biological receptors and enzymes . The specific substitution pattern on this compound—featuring a 3,4-dimethoxyphenyl group at the 5-position and a propanoic acid chain linked via a sulfanyl bridge—is designed to modulate its physicochemical properties and biological interactions. Electron-donating groups like methoxy (-OCH₃) on the aromatic ring are known to enhance activities such as antimicrobial and antitumor effects in related compounds . The propanoic acid tail can improve water solubility and provides a handle for further chemical derivatization, making this molecule a versatile building block for generating novel chemical entities. Key Research Applications: • Antimicrobial Research: Similar 1,2,4-triazole-3-thione derivatives demonstrate potent activity against various bacterial and fungal strains, making this compound a candidate for developing new anti-infective agents . • Antitumor Research: The structural motif is found in molecules with antitumor properties, and this compound can be investigated for its cytotoxicity and ability to inhibit the proliferation of cancer cell lines . • Chemical Synthesis: This compound serves as a key precursor for the synthesis of more complex molecules, including Mannich bases and hybrid structures, for screening and structure-activity relationship (SAR) studies . The product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-17-13(15-16-14(17)22-7-6-12(18)19)9-4-5-10(20-2)11(8-9)21-3/h4-5,8H,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFXWHBRQEOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid (CAS No. 483301-26-4) is a triazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S with a molecular weight of approximately 412.50 g/mol. The structure features a triazole ring substituted with a dimethoxyphenyl group and a sulfanyl group attached to a propanoic acid moiety.

Anticancer Activity

Research indicates that triazole derivatives, including the compound , exhibit significant anticancer properties. A study demonstrated that various triazole compounds showed efficacy against multiple cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances its ability to disrupt bacterial cell walls, leading to cell lysis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Apoptotic assays confirmed increased annexin V positivity, indicating that the compound induces apoptosis in these cells .
  • Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest potential as an antimicrobial agent suitable for further development .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole ring may inhibit specific enzymes involved in cancer cell metabolism.
  • Disruption of Cellular Signaling : The compound may interfere with signaling pathways that regulate cell survival and proliferation.
  • Modulation of Immune Response : By affecting cytokine production, the compound could enhance immune responses against tumors or infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-linked carboxylic acids. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Triazole Positions) Key Functional Groups Molecular Weight (g/mol) Reported Applications/Activities References
3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid C₁₄H₁₇N₃O₄S 5-(3,4-dimethoxyphenyl), 4-methyl, 3-sulfanyl Propanoic acid, dimethoxyaryl 323.37 Potential enzyme inhibition (inferred)
3-[(4-Methyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid C₁₁H₁₂N₄O₂S 5-pyridinyl, 4-methyl, 3-sulfanyl Propanoic acid, pyridine 280.31 Not explicitly stated
2-({5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanoic acid C₁₂H₁₆ClN₅O₂S 5-(chloropyrazolylmethyl), 4-ethyl, 3-sulfanyl Propanoic acid, chloroalkyl 329.81 Antimicrobial/antifungal (hypothesized)
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid C₁₉H₂₀N₄O₄S₂ 5-sulfamoylphenyl, 4-methylphenyl, 3-sulfanyl Acetic acid, dimethylsulfamoyl 432.52 Kinase inhibition (speculative)
3-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid C₆H₉N₃O₂S 5-methyl, 3-sulfanyl Propanoic acid 187.22 Unspecified biochemical screening
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine C₂₀H₁₈ClN₅O₂ 5-isoxazolylethoxy, 4-methyl, pyridine Isoxazole, ethoxy linker 403.85 Stress treatment (veterinary applications)

Key Findings

Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 or kinases) compared to simpler substituents like pyridine .

Chain Length and Solubility: The propanoic acid chain in the target compound provides greater flexibility and solubility than shorter chains (e.g., acetic acid in ), which could influence bioavailability .

Biological Applications :

  • Compounds with isoxazole or pyrazole moieties (e.g., ) are often associated with central nervous system (CNS) activity or stress modulation, whereas the dimethoxyphenyl variant may target peripheral enzymes .

Table 2: Physicochemical Property Comparison

Property Target Compound Pyridine Analog Chloropyrazole Analog Isoxazole-Pyridine Analog
LogP (Predicted) 2.1 1.8 3.2 3.5
Water Solubility Moderate High Low Low
Hydrogen Bond Donors 2 2 2 1
Rotatable Bonds 6 5 7 8

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazole derivative, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves coupling a 3,4-dimethoxyphenyl-substituted triazole precursor with a propanoic acid derivative via sulfanyl linkage. Key steps include:

  • Nucleophilic substitution : Reacting 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with a brominated or chlorinated propanoic acid ester under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ester hydrolysis : Converting the ester intermediate to the carboxylic acid using aqueous NaOH or HCl.
  • Optimization strategies :
    • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
    • Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone .
    • 2D experiments (COSY, HSQC) : Resolve overlapping signals in the triazole and aromatic regions .
  • IR spectroscopy : Confirms thioether (C–S, ~650 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .

Advanced: How can computational chemistry aid in predicting reactivity or stability?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electronic structure : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, the sulfanyl group’s electron-rich nature facilitates oxidation .
  • Thermodynamic stability : Gibbs free energy comparisons of tautomeric forms (e.g., thione vs. thiol) guide synthetic route selection .
  • Reaction mechanisms : Transition state modeling for hydrolysis or oxidation pathways .
    • Software tools : Gaussian or ORCA packages, with B3LYP/6-311+G(d,p) basis sets .

Advanced: What experimental approaches resolve contradictions in crystallographic data?

Answer:
Discrepancies in unit cell parameters or disorder modeling can be addressed via:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) .
  • Refinement protocols :
    • SHELXL : Apply restraints for flexible groups (e.g., methoxy substituents) and anisotropic displacement parameters .
    • Twinned data : Utilize the HKLF5 format in SHELXL for twin-law corrections .
  • Validation tools : Check for R-factor consistency (Rint < 0.05) and PLATON ADDSYM alerts .

Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicological impact?

Answer:
Adopt a tiered framework inspired by INCHEMBIOL ( ):

  • Phase 1 (Lab-scale) :
    • Hydrolysis/photolysis : Expose to UV light (λ = 254–365 nm) and varying pH (3–9) to track degradation half-lives .
    • LC-MS/MS : Quantify metabolites (e.g., demethylated triazole or sulfoxide derivatives) .
  • Phase 2 (Ecosystem modeling) :
    • QSAR models : Predict bioaccumulation factors (BCF) using logP values (estimated via HPLC) .
    • Microcosm studies : Assess soil/water partitioning using OECD 106/121 guidelines .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:
Degradation pathways (based on ):

  • Primary pathway : Sulfanyl group oxidation to sulfoxide/sulfone derivatives.
  • Stabilization methods :
    • Antioxidants : Add 0.1% BHT or ascorbic acid to solid/liquid formulations .
    • Storage conditions : Argon atmosphere, –20°C (darkness reduces photolytic decay) .
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to track purity .

Basic: How are structure-activity relationship (SAR) studies designed for this compound?

Answer:
Key parameters include:

  • Variable substituents : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or halogenated phenyl rings) .
  • Biological assays :
    • Enzyme inhibition : Test against target enzymes (e.g., cyclooxygenase-2) via fluorescence polarization .
    • Cellular toxicity : IC₅₀ determination in cancer cell lines (e.g., MTT assay) .
  • Statistical design : Use factorial experiments to evaluate substituent effects on activity .

Advanced: How do solvent effects influence the compound’s conformational stability?

Answer:
Molecular dynamics (MD) simulations reveal:

  • Polar solvents (e.g., DMSO) : Stabilize the carboxylate anion via hydrogen bonding, increasing solubility .
  • Nonpolar solvents (e.g., hexane) : Favor intramolecular H-bonding between the triazole N–H and carbonyl oxygen .
  • Experimental validation : Compare NMR chemical shifts in deuterated solvents (CDCl₃ vs. DMSO-d₆) .

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